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Abstract
This guide provides a comprehensive technical overview of the essential physicochemical

properties of 2-Isopropylmorpholine hydrochloride, a heterocyclic amine of interest in

medicinal chemistry and drug development.[1][2][3] Given the limited specific literature on this

particular salt, this document outlines a systematic approach for its complete characterization,

grounded in established principles of pharmaceutical sciences. It details the causality behind

experimental choices and provides robust, step-by-step protocols for determining key

parameters such as solubility, pKa, partition coefficient (LogP), melting point, and stability. This

whitepaper is designed to serve as a practical manual for scientists, enabling a thorough and

accurate evaluation of 2-Isopropylmorpholine hydrochloride to support drug discovery and

development initiatives.

Introduction and Molecular Profile
Morpholine and its derivatives are recognized as "privileged pharmacophores" in medicinal

chemistry, forming the core structure of numerous approved drugs, including the antibiotic

Linezolid and the anticancer agent Gefitinib.[1][4] The morpholine ring is valued for its ability to

improve pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1][2] 2-
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Isopropylmorpholine hydrochloride is a specific derivative belonging to this versatile class of

compounds.[5] As a hydrochloride salt, it is expected to exhibit improved solubility and handling

properties compared to its free base form, making its characterization critical for formulation

and development.

This guide establishes a framework for the systematic physicochemical analysis of 2-
Isopropylmorpholine hydrochloride.

Molecular Structure:

IUPAC Name: 2-propan-2-ylmorpholine;hydrochloride[6]

CAS Number: 1432678-91-5[6][7][8]

Molecular Formula: C7H16ClNO[8]

Molecular Weight: 165.66 g/mol [8]

Identifier Value Source

IUPAC Name
2-propan-2-

ylmorpholine;hydrochloride
Fluorochem[6]

CAS Number 1432678-91-5
ChemicalBook, BLD Pharm[7]

[8]

Molecular Formula C7H16ClNO BLD Pharm[8]

Molecular Weight 165.66 g/mol BLD Pharm[8]

Canonical SMILES CC(C)C1CNCCO1.Cl Fluorochem[6]

Physicochemical Characterization Workflow
A logical and phased approach is essential for characterizing a new chemical entity. The

following workflow ensures that foundational data informs subsequent, more complex

experiments.

Caption: Workflow for Physicochemical Characterization.
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Foundational Properties and Experimental
Protocols
Identity and Purity
Rationale: Before any other property is measured, it is imperative to confirm the chemical

identity and purity of the substance. Impurities can significantly alter experimental results for

properties like melting point and solubility.

Experimental Protocol: HPLC-UV and LC-MS

Sample Preparation: Prepare a 1 mg/mL stock solution of 2-Isopropylmorpholine
hydrochloride in methanol. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the

mobile phase.

HPLC Conditions (General Method):

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in

Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to

initial conditions.

Flow Rate: 1.0 mL/min.

Detector: UV at 210 nm (as morpholines lack a strong chromophore).

Mass Spectrometer (MS): Use an ESI source in positive ion mode to confirm the mass of

the parent ion (C7H15NO), which should be m/z 129.2.

Analysis: Purity is determined by the area percentage of the main peak in the UV

chromatogram. The MS spectrum confirms the molecular weight of the free base.

Melting Point
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Rationale: The melting point is a fundamental physical property that provides an indication of

purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point

Apparatus: Use a standard melting point apparatus (e.g., Büchi or Stuart Scientific).

Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into

a capillary tube to a height of 2-3 mm.

Measurement: Place the capillary in the apparatus. Heat at a rapid rate (10-20 °C/min) to

determine an approximate melting range.

Refined Measurement: Repeat with a fresh sample, heating rapidly to within 20 °C of the

approximate melting point, then reduce the heating rate to 1-2 °C/min.

Recording: Record the temperature at which the first drop of liquid appears and the

temperature at which the entire sample becomes liquid. This range is the melting point. For

comparison, the melting point of unsubstituted Morpholine Hydrochloride is reported as 179-

181 °C.[9]

Dissociation Constant (pKa)
Rationale: The pKa value is critical as it dictates the ionization state of the molecule at different

pH values. The secondary amine in the morpholine ring is basic.[4][5] Its pKa will determine the

pH range over which the compound exists as the charged hydrochloride salt versus the neutral

free base, which profoundly impacts solubility, absorption, and distribution.

Experimental Protocol: Potentiometric Titration

Solution Preparation: Accurately weigh ~10 mg of 2-Isopropylmorpholine hydrochloride
and dissolve it in 50 mL of degassed, deionized water.

Titration: Titrate the solution with a standardized 0.1 M NaOH solution using a calibrated pH

meter to monitor the pH.

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of

NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has
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been neutralized). The inflection point of the curve represents the equivalence point.

Key Pharmaceutical Properties
Solubility Profile
Rationale: Aqueous solubility is a cornerstone of drug development, influencing dissolution rate

and bioavailability. For an ionizable compound like 2-Isopropylmorpholine hydrochloride,

solubility is highly pH-dependent.

Experimental Protocol: pH-Solubility Profile

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range

(e.g., pH 1.2, 4.5, 6.8, 7.4).

Equilibration: Add an excess amount of the compound to vials containing each buffer.

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a

predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Processing: After equilibration, filter or centrifuge the samples to remove

undissolved solids.

Quantification: Dilute the supernatant and analyze the concentration of the dissolved

compound using a validated HPLC-UV method.

Data Presentation: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the

buffer.

Parameter Description
Expected Trend for a Basic

Compound

Kinetic Solubility
Measured after a short

incubation time.

Higher solubility at lower pH

due to protonation.

Thermodynamic Solubility
Measured at equilibrium (long

incubation).

Higher solubility at lower pH;

may show a plateau below the

pKa.
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Partition and Distribution Coefficient (LogP & LogD)
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's

lipophilicity in its neutral form. The distribution coefficient (LogD) measures lipophilicity at a

specific pH, accounting for all ionic species. These parameters are crucial for predicting

membrane permeability and absorption.

Experimental Protocol: Shake-Flask Method (OECD 107)

System Preparation: Pre-saturate n-octanol with water and water (or a specific pH buffer)

with n-octanol.

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

Partitioning: Mix equal volumes of the octanol and the aqueous sample solution in a flask.

Equilibration: Shake the flask for a set period (e.g., 1-2 hours) at a constant temperature.

Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.

Quantification: Carefully remove an aliquot from the aqueous phase and measure the

compound's concentration using HPLC-UV.

Calculation:

LogD:LogD = log10([Compound]octanol / [Compound]aqueous)

The concentration in octanol is found by difference from the initial aqueous concentration.

To determine LogP, this experiment must be performed at a pH where the compound is

fully in its neutral (free base) form (i.e., at least 2 pH units above its pKa).

Stability Assessment
Rationale: Understanding a compound's chemical stability is mandatory for determining its

shelf-life and identifying potential degradation products. Forced degradation studies are used to

predict the degradation pathways. The morpholine ring itself can be susceptible to oxidation at

the nitrogen atom.[10]
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Caption: Forced Degradation Workflow.

Experimental Protocol: Forced Degradation

Stock Solution: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g.,

50:50 acetonitrile:water).

Stress Conditions:

Acidic: Add 1 M HCl and heat at 80 °C for 24 hours.

Basic: Add 1 M NaOH and heat at 80 °C for 24 hours.

Oxidative: Add 3% H2O2 and store at room temperature for 24 hours.

Thermal: Heat the stock solution at 80 °C for 24 hours.

Photolytic: Expose the solution to UV/Visible light (ICH Q1B conditions).

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by

a stability-indicating HPLC-UV/MS method.

Evaluation: Compare the chromatograms of stressed samples to a control. Calculate the

percentage degradation and use MS data to identify the mass of any new peaks

(degradants).

Conclusion
The physicochemical properties of 2-Isopropylmorpholine hydrochloride are foundational to

its potential development as a therapeutic agent. This guide provides the necessary framework

and detailed protocols for a comprehensive characterization. By systematically determining its

identity, purity, melting point, pKa, pH-solubility profile, lipophilicity, and degradation pathways,

researchers can build a robust data package. This information is essential for making informed

decisions in lead optimization, formulation development, and preclinical evaluation, ultimately

enabling the progression of promising morpholine-based candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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